molecular formula C16H16N2O3 B154188 (Z)-Metominostrobin CAS No. 133408-51-2

(Z)-Metominostrobin

Cat. No. B154188
M. Wt: 284.31 g/mol
InChI Key: HIIRDDUVRXCDBN-SDXDJHTJSA-N
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Description

(Z)-Metominostrobin is an important fungicide that has been used in agricultural and horticultural applications since the early 2000s. It is a strobilurin-type fungicide that is effective against a wide range of fungal diseases, including powdery mildew, rust, and leaf spot. It is also used to control a variety of other plant diseases, including root rot, damping off, and wilt. It is a broad-spectrum fungicide that is effective against both oomycetes and fungi. In addition, it is relatively safe to use, with low toxicity to humans, animals, and beneficial insects.

Scientific Research Applications

  • Resistance Monitoring in Fungi : Araki et al. (2005) monitored the sensitivity of Magnaporthe grisea, a fungus, to Metominostrobin. They found no emergence of resistant strains and no mutations at specific codons of the cytochrome b gene, indicating its continued effectiveness as a fungicide (Araki, Sugihara, Sawada, Fujimoto, & Masuko, 2005).

  • Novel Acaricide Discovery : Liu et al. (2009) conducted a study to find novel strobilurin analogues with unique biological activities. Their research led to the discovery of a lead compound showing moderate acaricidal activity against Tetranychus urticae Koch, building upon the structure of Metominostrobin (Liu, Wang, Chen, Pei, Mao, Wang, He, Huang, Liu, Hu, Ou, & Huang, 2009).

  • Physicochemical Properties Affecting Release : Tashima et al. (2001) examined how pH, water hardness, and temperature affect the release profile of Metominostrobin from time-controlled release granules. They found that release rates were faster at higher temperatures but were unaffected by changes in pH or water hardness (Tashima, Shimada, Matsumoto, Takeda, & Shiraishi, 2001).

  • Fungicide Residue Analysis : Hai (2008) developed a method for determining strobilurin fungicide residues, including Z-Metominostrobin, in food. This method involved using ultrasound extraction followed by gas chromatography-mass spectrometry (Hai, 2008).

properties

IUPAC Name

(2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIRDDUVRXCDBN-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016614
Record name (Z)-Metominostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Metominostrobin

CAS RN

133408-50-1, 133408-51-2
Record name Metominostrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133408501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Metominostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetamide, α-(methoxyimino)-N-methyl-2-phenoxy-, (αE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOMINOSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OH8UHE3ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide (1.50 g) and hydroxylamine hydrochloride (0.69 g) in methanol (10 ml) was refluxed for 220 minutes while stirring, and water (75 ml) was added to the reaction mixture, followed by extraction with dichloromethane twice (150 ml and 100 ml). The organic layer was washed with water (75 ml) and dried over anhydrous sodium sulfate. Upon filtration, the filtrate was concentrated under reduced pressure to give a crystalline residue. The residue was combined with dimethylformamide (DMF) (7 ml), potassium carbonate (1.6 g) and dimethyl sulfate (0.58 ml) and stirred overnight. The reaction mixture was treated in the same manner as in Example 2 to give 0.80 g of the objective compound as an isomeric product.
Name
N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Zhang, C Huang, X Zhu, X Chen… - Se pu= Chinese Journal of …, 2013 - europepmc.org
… The strobilurin fungicides include Z-metominostrobin, kresoxim-methyl, dimoxystrobin, … and azoxystrobin, 10 micro g/kg for Z-metominostrobin and kresoxim-methyl. The recoveries were …
Number of citations: 3 europepmc.org
Y Zhao, H Zhang, Y Liu, Y Lan, J Zhu, Y Cai… - Science of The Total …, 2023 - Elsevier
Despite the widespread application of strobilurin fungicides (SFs) in agriculture, little is known about their distribution and bioaccumulation in aquatic ecosystems. In this study, the …
Number of citations: 3 www.sciencedirect.com
M Ohno, Y Imaizumi, F Shiraishi, S Serizawa… - International Journal of …, 2021 - iaras.org
It is important to investigate contamination levels of neonicotinoide insecticides and the other pesticides that may cause adverse effects, not only to human health but also to the …
Number of citations: 1 www.iaras.org
J Hong, A Kawashima, M Okamoto, K Kanetsuki… - Food Control, 2016 - Elsevier
The recovery and purification characteristics of membrane filtration for pesticide analysis of agricultural products were investigated. Eight different types of membranes classified by their …
Number of citations: 16 www.sciencedirect.com
T Tsuchiyama, M Katsuhara, M Nakajima - Journal of Chromatography A, 2017 - Elsevier
In the multi-residue analysis of pesticides using GC–MS, the quantitative results are adversely affected by a phenomenon known as the matrix effect. Although the use of matrix-matched …
Number of citations: 43 www.sciencedirect.com
J Hong, A Kawashima, M Okamoto, N Hamada - Food Control, 2017 - Elsevier
This study reports a new membrane filtration-based cleanup method for the analysis of pesticides. Recovery and cleanup by membrane filtration using 11 different membranes, …
Number of citations: 4 www.sciencedirect.com
B Hai-Bo, W Jin-Hua… - Chinese …, 2008 - … INC 360 PARK AVE SOUTH, NEW …
Number of citations: 33
上田祐子, 本田克久 - 食品衛生学雑誌, 2017 - jstage.jst.go.jp
茶は, 妨害成分であるカテキンやカフェインを多量に含むため, 残留農薬分析における精製が困難である. 著者らは, これらの妨害成分を除去する 2 種類の精製材料 (S-NH2 と S-Si) を開発し, 茶中…
Number of citations: 4 www.jstage.jst.go.jp
黄笑晨, 李昆, 李朔, 郭爱静, 王可, 杨莉丽 - Journal of Instrumental Analysis, 2021
Number of citations: 3
浦西洋輔, 浦西克維, 川辺千明, 山下浩一 - 奈良県景観・環境総合センター …, 2019 - pref.nara.jp
本県の水道水源河川である紀の川の周辺河川において, GC-MS/MS を用い, 計 230 農薬について環境実態調査を行った結果, 除草剤 10 種, 殺菌剤 11 種及び殺虫剤 2 種の計 23 種の農薬を検出…
Number of citations: 2 www.pref.nara.jp

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